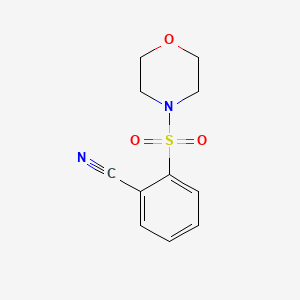
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as PTEB, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTEB is a small molecule that belongs to the class of benzamide derivatives and is synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,3-triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. It exhibits high chemical stability and can mimic both E and Z amide bonds. This stability and versatility make it an excellent candidate for drug discovery, particularly in the development of new pharmaceuticals with potential applications in treating a range of diseases .
Organic Synthesis
In organic synthesis, the 1,2,3-triazole moiety serves as a stable scaffold for constructing complex molecules. Its strong dipole moment and hydrogen bonding ability allow it to participate in various chemical reactions, making it a valuable component in the synthesis of diverse organic compounds .
Polymer Chemistry
The triazole ring can be incorporated into polymers to enhance their properties. For example, polymers containing triazole units may exhibit increased thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced material applications .
Supramolecular Chemistry
1,2,3-Triazoles: are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies. These properties enable the design of novel molecular architectures and materials with specific functions .
Bioconjugation and Chemical Biology
The triazole ring can act as a linker in bioconjugation, connecting biomolecules like proteins, peptides, or nucleic acids with other chemical entities. This application is crucial in chemical biology for studying biological processes and developing therapeutic agents .
Fluorescent Imaging
Due to its electronic properties, the 1,2,3-triazole ring can be part of fluorescent probes. These probes are used in imaging techniques to visualize biological molecules and processes, providing insights into cellular functions and disease mechanisms .
Materials Science
Materials science benefits from the incorporation of triazole rings into materials to modify their electronic and optical properties. This can lead to the development of new materials for electronics, photonics, and energy storage applications .
Antimicrobial Activity
The 1,2,3-triazole derivatives have shown antimicrobial activity against various pathogens, including resistant strains. This makes them promising candidates for developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections .
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(18-9-6-10-19(15-18)29-21-11-4-5-12-23-21)26-20(16-27-24-13-14-25-27)17-7-2-1-3-8-17/h1-15,20H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLEZJUYPFDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)


